molecular formula C11H16N2O2 B2526728 Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate CAS No. 669083-44-7

Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate

Cat. No. B2526728
CAS RN: 669083-44-7
M. Wt: 208.261
InChI Key: UTXKJPWXTJUAGY-UHFFFAOYSA-N
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Description

Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as N-methyl-N-[(pyridin-2-yl)methyl]glycine ethyl ester and has the molecular formula C13H17N2O2.

Mechanism of Action

The mechanism of action of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is not well understood. However, it is believed to act as a bidentate ligand, forming coordination bonds with metal ions. This allows for the formation of stable metal complexes, which can exhibit unique properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate. However, studies have shown that it can interact with biological molecules such as proteins and DNA. This interaction can lead to changes in their structure and function, which may have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is its ability to form stable metal complexes. This makes it a valuable tool in various lab experiments, including catalysis and material science. However, the limitations of this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate. One of the significant areas of interest is its potential applications in drug discovery and development. Studies have shown that this compound can interact with biological molecules, making it a valuable tool in the search for new drugs.
Another future direction is the development of new synthetic methods for Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate. This could lead to the production of this compound on a larger scale, making it more accessible to researchers.
Conclusion
In conclusion, Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is a valuable compound with potential applications in various scientific fields. Its ability to form stable metal complexes makes it a valuable tool in catalysis, luminescence, and magnetic properties. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.

Synthesis Methods

The synthesis of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate involves the reaction of glycine ethyl ester with 2-bromomethylpyridine in the presence of a base. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.

Scientific Research Applications

Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate has been extensively studied for its potential applications in various scientific fields. One of the significant areas of research is its use as a ligand in the synthesis of metal complexes. These complexes have shown promising results in catalysis, luminescence, and magnetic properties.

properties

IUPAC Name

ethyl 2-[methyl(pyridin-2-ylmethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)9-13(2)8-10-6-4-5-7-12-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXKJPWXTJUAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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